molecular formula C11H22N2O3 B1287296 Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 517866-79-4

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B1287296
CAS No.: 517866-79-4
M. Wt: 230.3 g/mol
InChI Key: OOZBHDCFUFVAOH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic amine, and features a tert-butyl group and a hydroxyethyl group attached to the piperazine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-chloroethanol. The reaction proceeds as follows:

  • Step 1: Protection of Piperazine

      Reagents: Piperazine, tert-butyl chloroformate

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

      Product: Tert-butyl piperazine-1-carboxylate

  • Step 2: Alkylation

      Reagents: Tert-butyl piperazine-1-carboxylate, 2-chloroethanol

      Conditions: The reaction is typically performed in the presence of a base such as triethylamine at elevated temperatures.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-oxoethyl)piperazine-1-carboxylate.

    Reduction: Regeneration of tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl piperazine-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.

    2-(2-Hydroxyethyl)piperazine: Lacks the tert-butyl group, which affects its stability and reactivity.

    Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with different substitution patterns on the piperazine ring.

Uniqueness

Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyethyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHDCFUFVAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596620
Record name tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517866-79-4
Record name tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
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